2-Pyrazinoylguanidine (PZG) is a compound that has garnered attention in the medical field due to its multifaceted pharmacological effects. Research has shown that PZG exhibits antihypertensive and hypocholesterolemic properties, making it a potential candidate for the management of hypertension and hypercholesterolemia1. Additionally, PZG has been studied for its effects on metabolic parameters in hypertensive, hyperinsulinemic diabetic patients, suggesting a role in modulating the glucose-fatty acid cycle2. The compound's mechanism of action and its applications in various fields, including its potential in cancer therapy and its contrasting effects with other drugs in patients with renal insufficiency, are areas of active investigation36.
In a study involving subjects with mild to moderate hypertension and hypercholesterolemia, PZG was shown to effectively reduce blood pressure and cholesterol levels. The study highlighted PZG's potential as a therapeutic agent for managing these conditions1.
PZG has been evaluated in hypertensive patients with NIDDM, where it was found to improve metabolic parameters and reduce body weight. The drug's ability to modulate the glucose-fatty acid cycle presents a promising avenue for supplementary or replacement therapy in NIDDM patients who are also hypertensive and hyperlipidemic25.
The pyrazine ring-based Na+/H+ exchanger inhibitors, including PZG, have demonstrated potent inhibition of cancer cell growth in 3D culture. These effects are independent of NHE1 inhibition and are associated with severe stress and paraptosis-like cell death in cancer cells. This suggests a potential role for PZG in anticancer therapy, possibly in combination with other treatments3.
Contrasting with hydrochlorothiazide, PZG has been shown to reduce elevated serum concentrations of urea, triglycerides, and cholesterol in patients with renal insufficiency. Its saluretic effect, coupled with the absence of adverse impacts on serum potassium or glucose concentrations, underscores its therapeutic benefit in this patient population6.
2-Pyrazinoylguanidine belongs to the broader class of pyrazinoylguanidines, which are characterized by their pyrazine ring structure attached to a guanidine functional group. These compounds have been studied for their biological properties, including antibacterial and antifungal activities, making them significant in pharmaceutical research .
The synthesis of 2-Pyrazinoylguanidine can be achieved through various methods, including microwave-assisted synthesis and traditional heating techniques. One notable method involves the reaction of 3-amino-6-bromopyrazinoyl derivatives with guanidine under controlled conditions.
The molecular structure of 2-Pyrazinoylguanidine features a pyrazine ring (C4H4N2) with a guanidine group (C(NH)2) attached at the second position. The structural formula can be represented as:
Key structural characteristics include:
2-Pyrazinoylguanidine can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific conditions (e.g., acidic or basic environments) to optimize yield and selectivity.
The mechanism of action for compounds like 2-Pyrazinoylguanidine often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that these compounds may inhibit specific pathways related to bacterial growth or fungal proliferation.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the compound's structure and purity .
2-Pyrazinoylguanidine has potential applications in various fields:
The core scaffold of 2-pyrazinoylguanidine consists of a planar, electron-deficient pyrazine ring directly conjugated to a terminal guanidinyl group via an amide (–C(O)NH–) linker. This arrangement creates an extended π-system that governs the molecule's molecular recognition properties and biological interactions. The pyrazine nitrogen atoms (N1 and N4) adopt para-positioning, creating a symmetric dipole moment that polarizes the ring and enhances electrophilicity at C2, where the guanidine moiety is attached [1] [5]. Substituents at the C5 and C6 positions significantly modulate steric and electronic properties: Halogens (e.g., Cl in amiloride) enhance electrophilicity through inductive effects, while alkylamino groups (e.g., –NEt₂ in DMA, –N(iPr)Et in EIPA) introduce steric bulk and alter charge distribution [1].
Table 1: Structural Features of Key Pyrazinoylguanidine Derivatives
Compound | R5 Substituent | R6 Substituent | Key Structural Attributes |
---|---|---|---|
Amiloride | H | Cl | Minimal steric bulk; high planarity |
DMA | –N(CH₃)₂ | Cl | Dimethylamino enhances π-delocalization |
EIPA | –N(CH₂CH₃)CH(CH₃)₂ | Cl | Branched alkyl disrupts coplanarity |
HMA | –N(CH₂)₆– (cyclic) | Cl | Rigid chair conformation; hydrophobic surface |
Hydrogen-bonding motifs dominate intermolecular interactions: The guanidine group forms bidentate hydrogen bonds with carboxylate residues (e.g., Asp189 in uPA), while the pyrazine nitrogen acts as hydrogen-bond acceptors. In crystallographic studies of uPA complexes, the protonated guanidinium group engages in a salt bridge with Asp189, and the pyrazine C6–Cl forms halogen bonds with hydrophobic pockets [3]. For derivatives like HMA, the cyclic hexamethyleneimino group at R5 adopts a chair conformation, projecting hydrophobic surfaces that enhance membrane permeability and cellular accumulation – a critical factor in its anticancer activity [1].
Unlike simple guanidine (pKa ~13.6), 2-pyrazinoylguanidine exhibits markedly reduced basicity (pKa 8.1–9.4) due to resonance stabilization and electron withdrawal by the pyrazine ring. Natural Bond Orbital (NBO) analyses reveal significant charge delocalization: The carbonyl oxygen of the acyl linkage carries partial negative charge (δ⁻ = –0.52), while the pyrazine N1 atom accumulates δ⁻ = –0.38, leaving the terminal guanidine nitrogen with δ⁺ = +0.31 [1] [5]. This polarized electronic structure enhances binding to anionic biological targets like the NHE1 transporter’s acidic pocket or uPA’s S1 specificity pocket.
Benzoylguanidine derivatives (e.g., cariporide) differ fundamentally: Their phenyl ring lacks dipole symmetry, reducing electron deficiency at the acyl carbon. Time-Dependent Density Functional Theory (TD-DFT) calculations show pyrazinoylguanidines exhibit a 20–30 nm bathochromic shift in UV absorption (λₘₐₓ = 285 nm) compared to benzoylguanidines (λₘₐₓ = 255 nm), confirming extended conjugation. Electrostatic potential maps demonstrate uniform positive charge distribution across the guanidine group in pyrazinoylguanidines versus localized charge in benzoylguanidines – a key factor in their differential binding to NHE1 and off-target effects [1] [3].
Table 2: Electronic Properties of Guanidine Derivatives
Parameter | Simple Guanidine | Pyrazinoylguanidine | Benzoylguanidine |
---|---|---|---|
pKa (guanidine) | 13.6 ± 0.2 | 8.1–9.4 | 10.2–11.5 |
Dipole Moment (D) | 2.1 | 5.8 ± 0.3 | 4.2 ± 0.2 |
NBO Charge (N-term) | –0.05 | +0.31 | +0.28 |
λₘₐₓ (nm) | 200 | 285 | 255 |
Single-crystal X-ray diffraction of HMA reveals orthorhombic P2₁2₁2₁ symmetry with unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 17.58 Å. The pyrazine-guanidine dihedral angle measures 12.7° ± 1.3°, indicating near-planar geometry stabilized by intramolecular N–H···N(pyrazine) hydrogen bonding (2.09 Å). This planarity is disrupted in EIPA due to steric clash from its isopropyl group (dihedral = 34.8°), demonstrating how alkyl substituents modulate molecular flexibility [1] [4].
Cryo-EM studies of the NHE1-cariporide complex (3.5 Å resolution) show pyrazinoylguanidine derivatives bind an extracellular cavity formed by transmembrane helices TM4, TM5, and TM11. The inhibitor’s guanidine group coordinates D267 (Asp267) via salt bridges (2.8 Å), while the pyrazine Cl6 forms hydrophobic contacts with F267 and I268. Crucially, the cyclic amine of HMA projects into a lipid-accessible vestibule, explaining its enhanced membrane partitioning versus amiloride [7]. Molecular dynamics simulations (100 ns) reveal torsional oscillation (±15°) at the acyl-guanidine bond, permitting conformational adaptation during binding. This flexibility is absent in rigid benzoylguanidines, accounting for pyrazinoylguanidines’ broader target spectrum [1] [7].
Table 3: Crystallographic Parameters of Pyrazinoylguanidine Complexes
Complex | Space Group | Resolution (Å) | Key Interactions | Conformational Flexibility |
---|---|---|---|---|
HMA (isolated) | P2₁2₁2₁ | 0.98 | Intramolecular H-bond (2.09 Å) | Dihedral Δ = ±8° |
uPA–Amiloride | P4₃2₁2 | 2.10 | Salt bridge Asp189 (2.7 Å) | Planar (Δ < 5°) |
NHE1–Cariporide | C2 | 3.50 | D267 coordination; F267 π-stack | Torsional oscillation ±15° |
Hirshfeld surface analysis of pyrazinoylguanidine crystals shows 65.5% of intermolecular contacts involve H···H interactions, while 12.3% correspond to polar contacts (N–H···O, N–H···N). The molecular packing is dominated by C–H···π stacking (3.42 Å) between pyrazine rings, creating columnar arrays that enhance thermal stability (decomposition >250°C) [4]. These supramolecular architectures directly influence solid-state solubility and dissolution kinetics – critical factors in pharmaceutical formulation.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7